molecular formula C19H19N3O2S2 B11645940 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide

2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide

Cat. No.: B11645940
M. Wt: 385.5 g/mol
InChI Key: PWZHFQYUFBKCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide is a thienopyrimidine-based hybrid molecule featuring a sulfur-linked acetamide moiety and an N-phenyl substituent. This compound belongs to a class of heterocyclic derivatives designed for antimicrobial and enzyme-inhibitory applications. Its core structure integrates a thieno[2,3-d]pyrimidine scaffold, which is frequently modified to enhance binding affinity to biological targets such as tRNA (Guanine37-N1)-methyltransferase (TrmD) or SIRT2 . The allyl and methyl groups at positions 3, 5, and 6 contribute to steric and electronic modulation, while the thioacetamide linker enables structural diversification for optimizing pharmacokinetic properties .

Properties

Molecular Formula

C19H19N3O2S2

Molecular Weight

385.5 g/mol

IUPAC Name

2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-phenylacetamide

InChI

InChI=1S/C19H19N3O2S2/c1-4-10-22-18(24)16-12(2)13(3)26-17(16)21-19(22)25-11-15(23)20-14-8-6-5-7-9-14/h4-9H,1,10-11H2,2-3H3,(H,20,23)

InChI Key

PWZHFQYUFBKCQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CC=C)C

Origin of Product

United States

Preparation Methods

Cyclization with Carbonyl Reactants

Aminothiophene derivatives undergo condensation with formamide or urea under thermal conditions to form the pyrimidine ring. For example, heating 2-amino-5-methylthiophene-3-carboxylate with formamide at 150°C for 6 hours yields 5-methylthieno[2,3-d]pyrimidin-4(3H)-one. This method achieves yields of 76–97%, depending on substituent effects. Electron-donating groups (e.g., methoxy) reduce reaction efficiency compared to ethoxy or methyl groups.

Thorpe-Ziegler Cyclization

Alternative routes involve cyclizing mercaptocarbonitrile-containing precursors. Abdel Hamid et al. demonstrated that treating 6-mercapto-5-methyl-2-thioxo-1,2-dihydropyrimidine-4-carbonitrile with ethyl chloroacetate in basic media induces cyclization, forming the thieno[2,3-d]pyrimidine core in 71% yield. This method favors substrates with electron-withdrawing groups, which stabilize intermediates during ring closure.

Introduction of the Allyl Group

Allylation at the N3 position of the thieno[2,3-d]pyrimidine core is critical for conferring structural diversity. The process typically employs alkylation reactions under basic conditions.

Alkylation with Allyl Bromide

In a representative procedure, 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is dissolved in dimethylformamide (DMF) and treated with potassium carbonate (K₂CO₃) and allyl bromide at 50–60°C for 8 hours. The allyl group selectively substitutes the N3 position due to the nucleophilic character of the pyrimidine nitrogen. This step achieves 80–85% yields, with purity confirmed via ¹H NMR.

Solvent and Base Optimization

Replacing DMF with acetone or tetrahydrofuran (THF) reduces side reactions, particularly when using sterically hindered bases like triethylamine. For instance, Ali and Saleh reported 74% yields for analogous alkylations in THF with 1,8-diazabicycloundec-7-ene (DBU) as the base.

Thioether Linkage Formation

The thioether bridge connecting the thienopyrimidine core to the N-phenylacetamide moiety is constructed via nucleophilic aromatic substitution or oxidative coupling .

Nucleophilic Substitution with Halogenated Acetamides

Reacting 3-allyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with 2-bromo-N-phenylacetamide in DMF at 80°C for 12 hours installs the thioether group. The reaction proceeds via deprotonation of the thiol group by K₂CO₃, followed by displacement of the bromide. Yields range from 65–78%, with higher temperatures (100°C) accelerating kinetics but promoting decomposition.

Oxidative Coupling with Disulfides

An alternative method employs copper(I)-catalyzed coupling between thienopyrimidine thiols and aryl iodides. For example, Vlasov et al. achieved 70% yields by reacting 2-mercapto-3-allyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with iodobenzene in the presence of CuI and 1,10-phenanthroline. This approach minimizes overalkylation but requires inert atmospheres.

Purification and Characterization

Final purification ensures the removal of unreacted intermediates and byproducts.

Recrystallization

Recrystallization from 2-propanol or ethanol effectively isolates the target compound. For instance, dissolving the crude product in hot ethanol (80°C) and cooling to 4°C yields crystals with >95% purity.

Chromatographic Techniques

Column chromatography using silica gel and ethyl acetate/hexane gradients (1:3 to 1:1) resolves nonpolar impurities. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase further verifies purity (>99%).

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each method:

StepMethodConditionsYield (%)Purity (%)
Core FormationFormamide cyclization150°C, 6 hours76–9790–95
AllylationAllyl bromide/K₂CO₃DMF, 50–60°C, 8 hours80–8585–90
Thioether FormationNucleophilic substitutionDMF, 80°C, 12 hours65–7888–93
PurificationRecrystallizationEthanol, 4°C70–7595–99

Challenges and Optimization Strategies

Byproduct Formation

Overalkylation during allylation generates di- or tri-substituted byproducts. Mitigation strategies include:

  • Using stoichiometric allyl bromide (1:1 molar ratio)

  • Employing phase-transfer catalysts like tetrabutylammonium bromide to enhance selectivity

Solvent Compatibility

Polar aprotic solvents (DMF, DMSO) improve reaction rates but complicate purification. Switching to dichloromethane or ethyl acetate reduces solvent retention in the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. Preliminary studies on similar compounds suggest they can effectively inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential for use in developing new antimicrobial agents .

Anticancer Potential

The cytotoxic effects of 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide have been explored in various cancer cell lines. Compounds with similar structural motifs have shown selective cytotoxicity towards human cancer cells while sparing normal cells. This suggests that this compound could serve as a lead molecule for the development of novel anticancer therapies .

Anti-inflammatory Effects

Thienopyrimidine derivatives have been investigated for their anti-inflammatory properties. In silico docking studies indicate that such compounds may inhibit enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. The potential for this compound to act as an anti-inflammatory agent warrants further exploration through experimental studies .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of thienopyrimidine derivatives demonstrated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The results underscored their potential as therapeutic agents against resistant bacterial strains .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. These findings support its potential application in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Key Substituents Molecular Weight Biological Activity (Target/IC₅₀ or MIC) Reference ID
Target Compound 3-Allyl, N-phenyl 422.56* TrmD inhibition (Pa)*
2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide 4-Isopropylphenyl, benzimidazole fusion N/A MIC: 2 µg/mL (Gram+/- bacteria)
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide 4,6-Dimethylpyrimidine N/A SIRT2 inhibition (IC₅₀: 0.5 µM)
N-Cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide N-Cyclohexyl, propanamide linker 378.49 Kinase inhibition (Unspecified)
2-[(3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(4-morpholinyl)ethyl]acetamide N-Morpholinoethyl 422.56 Unreported

*Molecular weight calculated from ; TrmD activity inferred from structural analogues in .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name logP Density (g/cm³) Water Solubility Reference ID
Target Compound 1.33 1.4 Low
2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide 2.8* N/A Moderate
N-Cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide 2.1 N/A Low

*Estimated from substituent contributions.

Biological Activity

The compound 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C13H14N2O2SC_{13}H_{14}N_{2}O_{2}S, and it has a molecular weight of approximately 270.32 g/mol. The structure consists of a thienopyrimidine core substituted with an allyl group and a phenylacetamide moiety, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to the one in focus demonstrate activity against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Thienopyrimidine derivatives have also been investigated for their anticancer properties. The compound exhibits selective cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)10.0
A549 (lung cancer)15.0

In vitro studies reveal that the compound induces apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.

The proposed mechanism of action involves the inhibition of specific kinases involved in cell proliferation and survival pathways. Notably, studies have indicated that this compound may inhibit the activity of Wee1 kinase , which is crucial for cell cycle regulation. This inhibition leads to increased sensitivity of cancer cells to chemotherapeutic agents.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study conducted on a series of thienopyrimidine derivatives demonstrated that modifications in the substituents significantly affected their antimicrobial potency. The tested compound showed enhanced activity compared to its analogs.
  • Case Study on Anticancer Properties :
    • In a preclinical trial involving human cancer xenograft models, administration of the compound resulted in significant tumor regression without notable toxicity, indicating its potential as a therapeutic agent in oncology.

Q & A

Q. What are the key steps and optimization strategies for synthesizing 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Thienopyrimidine Core Formation : Cyclization of thiophene and pyrimidine precursors under reflux with catalysts like triethylamine in dimethylformamide (DMF) .

Thioether Linkage : Reaction of the thienopyrimidine intermediate with a thiol-containing reagent (e.g., sodium hydrosulfide) under controlled pH (7–9) to introduce the thioether group .

Acetamide Coupling : Condensation of the thioether intermediate with N-phenylacetamide derivatives using coupling agents like EDCI/HOBt in dichloromethane .

  • Optimization : Yield and purity depend on solvent choice (DMF for polar intermediates), temperature (60–80°C for cyclization), and catalyst selection (triethylamine for deprotonation) .

Q. How is the structural identity and purity of this compound confirmed in academic research?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify connectivity of the thienopyrimidine core, allyl group (δ 5.0–5.8 ppm for vinyl protons), and acetamide moiety (δ 2.1 ppm for methyl) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 423.12 [M+H]⁺) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects side products .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., ELISA) to measure IC₅₀ values, focusing on ATP-binding pockets due to the pyrimidine core’s structural mimicry .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to determine selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to confirm stereochemistry (e.g., allyl group orientation affecting target binding) .
  • Meta-Analysis : Compare datasets using tools like Prism to identify outliers or trends (e.g., higher activity in Gram-positive bacteria due to membrane permeability) .

Q. What strategies optimize the reaction mechanism for introducing the allyl group in the thienopyrimidine core?

  • Methodological Answer :
  • Allylation via SN2 : Use allyl bromide with a base (e.g., K₂CO₃) in DMF at 60°C, monitoring by TLC (hexane:ethyl acetate, 3:1) .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 6 hrs) with higher yields (85% vs. 70%) .
  • Catalyst Screening : Test Pd(0) catalysts for regioselectivity in allyl group positioning .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Methodological Answer :
  • Modular Substitutions :
Position Modification Impact on Activity Reference
C3 (Allyl)Replace with propargylIncreased kinase inhibition (IC₅₀ ↓ 40%)
C5/C6 (Methyl)Fluorine substitutionImproved metabolic stability (t½ ↑ 2x)
Acetamide (N-phenyl)Introduce electron-withdrawing groups (e.g., -NO₂)Enhanced antimicrobial activity (MIC ↓ 50%)
  • Computational Modeling : Docking studies (AutoDock Vina) predict binding poses with target enzymes (e.g., DHFR) to prioritize synthetic targets .

Q. What advanced analytical techniques characterize degradation products under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hrs .
  • LC-MS/MS : Identify hydrolyzed products (e.g., free thiol or cleaved acetamide) using a Q-TOF mass spectrometer .
  • Stability Optimization : Co-crystallize with cyclodextrins to protect the thioether linkage from hydrolysis .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others emphasize antimicrobial effects?

  • Methodological Answer :
  • Target Selectivity : The thienopyrimidine core may inhibit COX-2 (anti-inflammatory) at lower concentrations (IC₅₀ = 10 nM) but disrupt bacterial cell membranes at higher doses (MIC = 25 µg/mL) .
  • Assay Design : Inflammatory models (e.g., RAW264.7 macrophages) vs. bacterial cultures may highlight different mechanisms .
  • Structural Analogues : Subtle differences in substituents (e.g., phenyl vs. p-tolyl in acetamide) alter target preferences .

Experimental Design Considerations

Q. How should researchers design in vivo studies to evaluate pharmacokinetics?

  • Methodological Answer :
  • Dosing Regimen : Administer 10 mg/kg (IV and oral) to Sprague-Dawley rats, collect plasma at 0.5, 2, 6, and 12 hrs .
  • Bioanalysis : LC-MS/MS quantifies parent compound and metabolites (LOQ = 1 ng/mL) .
  • Tissue Distribution : Autoradiography with ¹⁴C-labeled compound to assess accumulation in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.